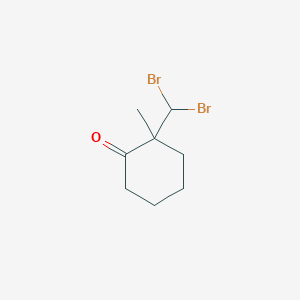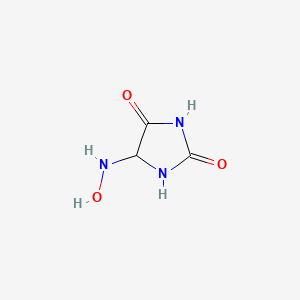
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, along with a methoxy and a methylcarbamic acid group. It is a colorless liquid and is known for its bioactive properties, making it significant in various fields such as pharmaceuticals and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of catechol with disubstituted halomethanes. This process forms the methylenedioxy group on the benzene ring . The reaction conditions often require the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s bioactive properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its bioactivity.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The methylenedioxy group can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: This compound shares the methylenedioxy group but lacks the methoxy and methylcarbamic acid groups.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar structure but includes an amine group.
Benzoic acid, 2-methoxy-, methyl ester: This compound has a methoxy group and a benzoic acid ester but lacks the methylenedioxy group.
Uniqueness
2-Methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the methylenedioxy and methylcarbamic acid groups makes it distinct from other similar compounds, providing it with unique reactivity and bioactivity.
Eigenschaften
CAS-Nummer |
61083-14-5 |
|---|---|
Molekularformel |
C11H15NO6 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-methoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O4.C2H5NO2/c1-9(11-2)12-7-5-3-4-6(10)8(7)13-9;1-3-2(4)5/h3-5,10H,1-2H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
GVGKVSRUMZSRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)

